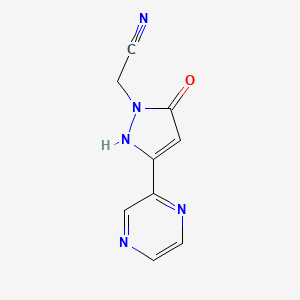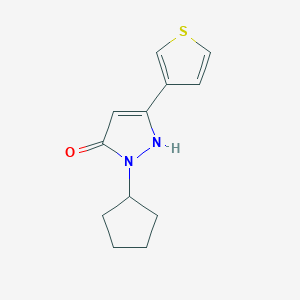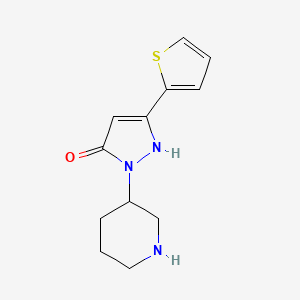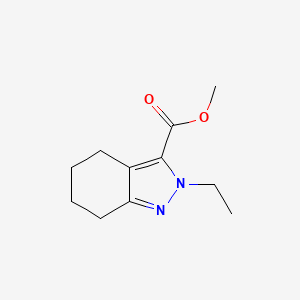![molecular formula C12H21ClN2OS B1484105 2-氯-1-[4-(硫代烷-3-基)哌嗪-1-基]丁烷-1-酮 CAS No. 2098048-50-9](/img/structure/B1484105.png)
2-氯-1-[4-(硫代烷-3-基)哌嗪-1-基]丁烷-1-酮
描述
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a chemical compound with a molecular weight of 239.1 . It is a powder at room temperature . The IUPAC name for this compound is 1,4-bis(chloroacetyl)piperazine .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a powder at room temperature . It has a melting point of 135-138°C .科学研究应用
Antibacterial Activity
The structurally modified derivatives of piperazine, which share a similar core structure to the compound , have been shown to possess antibacterial properties . These compounds have been synthesized and evaluated for their drug likeness according to Lipinski’s rule of five. They have been tested against various bacterial strains, and some have shown promising minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents.
Antipsychotic Drug Development
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . The unique structure of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could be explored for the development of new antipsychotic medications, potentially offering benefits in terms of efficacy and side-effect profiles.
Antifungal Applications
Similar to their antibacterial use, piperazine compounds have also been found to have antifungal activities . The compound could be investigated for its efficacy against fungal infections, contributing to the development of new antifungal drugs.
Antiviral Research
Piperazine derivatives have exhibited antiviral activities, including against HIV-1 . Research into 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could uncover new antiviral agents, which is particularly pertinent given the ongoing need for novel treatments against emerging viral pathogens.
Cancer Treatment
Quinoxaline derivatives, which are structurally related to the compound , have been used in drugs to treat cancerous cells . Investigating the cancer-fighting potential of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could lead to the discovery of new oncological therapies.
Neurological Disorders
Given the role of piperazine derivatives in modulating neurotransmitter activity, there is potential for 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one to be used in the treatment of neurological disorders such as schizophrenia .
Green Chemistry
The synthesis of related compounds has been approached with a focus on green chemistry, aiming for cost-effective and environmentally friendly methods . This approach could be applied to the synthesis of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one , optimizing its production in a sustainable manner.
Drug Discovery and SAR Studies
Structure-activity relationship (SAR) studies are crucial in drug discovery, and the compound’s unique structure makes it a valuable candidate for such studies . These investigations could lead to the identification of pharmacophores and the development of new drugs across various therapeutic areas.
安全和危害
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is classified as a danger according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXHYFVBLVUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)


![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)

